Potassium hydroxylaminedisulfonate
Description
Properties
CAS No. |
21049-67-2 |
|---|---|
Molecular Formula |
HK2NO7S2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
dipotassium;N-hydroxy-N-sulfonatosulfamate |
InChI |
InChI=1S/2K.H3NO7S2/c;;2-1(9(3,4)5)10(6,7)8/h;;2H,(H,3,4,5)(H,6,7,8)/q2*+1;/p-2 |
InChI Key |
RCCSJYDABJOYLP-UHFFFAOYSA-L |
Canonical SMILES |
N(O)(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Redox Properties
The compound crystallizes in a hydrogen-bonded configuration, as revealed by electron spin resonance (ESR) studies of single crystals . NHE) in aqueous solutions . This property underpins its role in oxidation-reduction reactions, such as the Teuber reaction .
Comparison with Similar Compounds
Potassium Nitrosodisulfonate (Fremy’s Salt)
Key Differences :
Hydroxylamine Sulfate ((NH₃OH)₂SO₄)
Key Differences :
Hydroxylaminedisulfonate (HADS) and Related Sulfonates
Key Insights :
- HADS is detected via Raman spectroscopy in environmental processes, highlighting its transient role in pollutant removal .
- This compound’s decomposition pathway contrasts with ATS/ADS, which form under different pH conditions .
Research Findings and Data
Electrochemical Behavior
The redox couple ON(SO₃)₂⁻/NHSO₃)₂⁻ exhibits pH-dependent kinetics, with faster electron transfer in acidic media . Voltammetric studies reveal quasi-reversible behavior, critical for designing catalytic systems .
Stability and Decomposition
In dry DMSO, this compound decomposes via a first-order process (rate constant: \sim5 × 10⁻⁴ s⁻¹ ), forming hydroxylaminetrisulfonate and nitrogen oxides . Inhibitors like sulfamic acid suppress chain reactions, enhancing stability .
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